二醋瑞因-13C6

描述

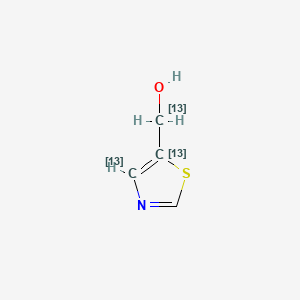

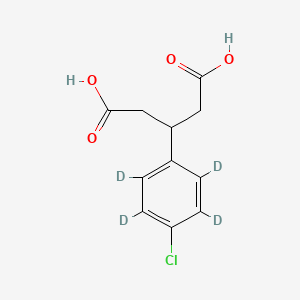

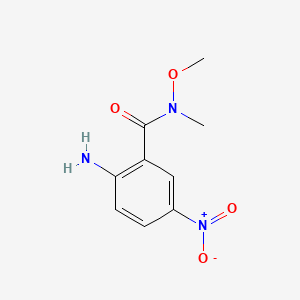

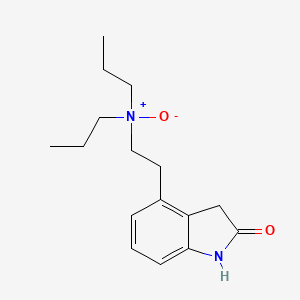

Diacerein-13C6 is a variant of Diacerein, a symptomatic slow-acting drug in osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . It has a molecular formula of C19H12O8 .

Synthesis Analysis

Diacerein is synthesized by oxidizing the protected aloe-emodin in the presence of an oxidizing system and a radical catalyst . Another method involves a chemoenzymatic approach using an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones .

Molecular Structure Analysis

The molecular structure of Diacerein-13C6 is similar to that of Diacerein, with a molecular weight of 374.25 . It is a stable isotope-labelled compound .

Chemical Reactions Analysis

Diacerein has been shown to have a potential role in mediating anti-inflammatory as well as anti-oxidant and anti-apoptosis in kidney injury, diabetes mellitus, and provides a beneficial effect on pain relief .

Physical And Chemical Properties Analysis

Diacerein-13C6 shares similar physical and chemical properties with Diacerein. It has a molecular formula of C19H12O8 and a molecular weight of 374.25 .

科学研究应用

Osteoarthritis Treatment

Diacerein has been shown to possess anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane, making it a valuable treatment option for osteoarthritis (OA). It helps alleviate symptoms by reducing IL-1β activation and decreasing IL-1 receptor levels in chondrocytes .

Kidney Injury Management

Research suggests that Diacerein may play a role in mediating anti-inflammatory, antioxidant, and anti-apoptosis effects in kidney injury cases, providing a potential new avenue for treatment .

Diabetes Mellitus Intervention

Diacerein has shown beneficial effects on diabetes mellitus, indicating its potential as an intervention for managing this condition .

Chondrocyte Protection

Emerging evidence points to Diacerein as a chondroprotective agent, which is used widely for the symptomatic treatment of OA due to its ability to prevent the degradation of joint cartilage and underlying bone .

Analytical Method Development

Diacerein-13C6 is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or during the commercial production of Diacerein .

Spectrophotometric Analysis

Stability-indicating spectrophotometric and spectrodensitometric methods utilize Diacerein-13C6 for the determination of diacerein in the presence of its degradation product, highlighting its importance in drug testing and analysis .

作用机制

Target of Action

Diacerein-13C6, a variant of Diacerein, primarily targets interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in mediating inflammatory responses and is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Diacerein is a prodrug that is metabolized to rhein . Rhein, the active metabolite of Diacerein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

Diacerein affects several biochemical pathways. It inhibits the synthesis and activity of pro-inflammatory cytokines, such as IL-1β and IL-6 . It also decreases macrophage infiltration in adipose tissue, thus increasing insulin sensitivity and signaling . Furthermore, it has been shown to inhibit the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress .

Pharmacokinetics

Diacerein, the parent compound, is known to be a prodrug that is metabolized to rhein . More research is needed to determine the specific ADME properties of Diacerein-13C6.

Result of Action

The molecular and cellular effects of Diacerein’s action are primarily anti-inflammatory. It reduces inflammation and cartilage destruction, and it also corrects altered osteoblast activity . It has been shown to have protective effects against subchondral bone remodeling . Additionally, it has been found to decrease hepatic injury markers and alleviate oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diacerein-13C6. It is known that factors such as diet, physical activity, environmental pollution, and gut microbiome can influence the onset and progression of diseases like diabetes, where Diacerein has shown potential therapeutic effects

属性

IUPAC Name |

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i3+1,4+1,5+1,11+1,13+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLGDBUJLVSMA-TXOINDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)[13C]3=[13C](C2=O)[13CH]=[13CH][13CH]=[13C]3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。